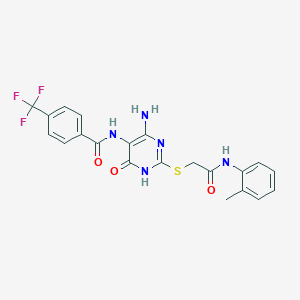
N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N5O3S and its molecular weight is 477.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a pyrimidine ring with various functional groups, suggests significant biological activity. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is C21H21N5O3S with a molecular weight of 423.5 g/mol. The presence of amino, oxo, thio, and trifluoromethyl groups contributes to its potential interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O3S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 888422-87-5 |
The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The pyrimidine ring may interfere with nucleic acid metabolism or signaling pathways, potentially modulating cellular functions.
Antimicrobial Activity
Research indicates that compounds structurally similar to N-(4-amino-6-oxo...) exhibit significant antimicrobial properties. For instance, derivatives containing the pyrimidine nucleus have shown promising antibacterial and antitubercular activities. In vitro studies have demonstrated that some derivatives possess minimum inhibitory concentrations (MIC) as low as 50 µg/mL against Mycobacterium tuberculosis .
Case Study: Antibacterial Screening
A study evaluating various pyrimidine derivatives found that those with specific substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with nitro groups showed particularly strong inhibitory effects .
Antitumor Activity
The structural features of N-(4-amino-6-oxo...) suggest potential antitumor activity. Similar compounds have been reported to inhibit tumor growth by interfering with DNA replication and repair mechanisms. The presence of the trifluoromethyl group may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes .
Other Biological Activities
Beyond antimicrobial and antitumor effects, the compound may exhibit additional pharmacological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antiviral : Structural analogs have been investigated for their potential antiviral properties against various viruses.
Synthesis and Derivative Studies
The synthesis of N-(4-amino-6-oxo...) typically involves multi-step organic reactions, such as the Biginelli reaction for forming the pyrimidine ring and subsequent modifications to introduce thio and benzamide groups .
Table: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| Formation of Pyrimidine Ring | Biginelli Reaction | Condensation of aldehyde, β-keto ester, urea |
| Introduction of Thio Group | Nucleophilic Substitution | Using thiol reagents |
| Attachment of Benzamide Moiety | Coupling Reaction | With 4-methylbenzoyl chloride |
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O3S/c1-11-4-2-3-5-14(11)26-15(30)10-33-20-28-17(25)16(19(32)29-20)27-18(31)12-6-8-13(9-7-12)21(22,23)24/h2-9H,10H2,1H3,(H,26,30)(H,27,31)(H3,25,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMCNDTXWRZJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














